S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil

Description

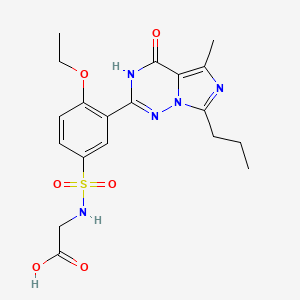

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil is an analogue of vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction (ED). Structural modifications differentiate it from vardenafil: the ethylpiperazine moiety in vardenafil is replaced with a piperidine group, and a glycin-N-yl substituent is introduced . These alterations may influence its pharmacokinetic properties, binding affinity, and selectivity for PDE5 compared to other PDE isoforms. Notably, this compound has been flagged as an illegal additive in health products in Taiwan due to safety concerns .

Properties

Molecular Formula |

C19H23N5O6S |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonylamino]acetic acid |

InChI |

InChI=1S/C19H23N5O6S/c1-4-6-15-21-11(3)17-19(27)22-18(23-24(15)17)13-9-12(7-8-14(13)30-5-2)31(28,29)20-10-16(25)26/h7-9,20H,4-6,10H2,1-3H3,(H,25,26)(H,22,23,27) |

InChI Key |

MATHJDYQDWUUSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCC(=O)O)OCC)C |

Origin of Product |

United States |

Preparation Methods

The preparation of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil involves several synthetic routes and reaction conditions. The compound is typically synthesized as an impurity of vardenafil, which is a selective PDE5 inhibitor . The synthetic process involves the use of various reagents and conditions to achieve the desired product.

Chemical Reactions Analysis

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil has several scientific research applications, including:

Chemistry: The compound is used as a reference standard in analytical chemistry to study the properties and behavior of PDE5 inhibitors.

Biology: It is used in biological research to investigate the effects of PDE5 inhibition on various biological processes.

Medicine: The compound is studied for its potential therapeutic effects and its role as an impurity in vardenafil formulations.

Industry: It is used in the pharmaceutical industry for quality control and to ensure the purity of vardenafil products.

Mechanism of Action

The mechanism of action of S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil involves the inhibition of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP) in the body, leading to the relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of vardenafil, but the specific molecular targets and pathways involved may vary slightly due to the structural differences.

Comparison with Similar Compounds

Structural and Pharmacophoric Similarities

- Vardenafil vs. S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil: The parent compound, vardenafil, features a triazolopyrimidinone core critical for PDE5 binding. Molecular docking studies reveal that vardenafil forms hydrogen bonds with GLN817 and occupies hydrophobic pockets via its piperazinyl and propyl groups . This modification may reduce PDE6 affinity (linked to visual side effects) if the piperidine group enhances PDE5 selectivity .

- Sildenafil: Sildenafil shares a pyrazolopyrimidinone scaffold with vardenafil but has a distinct sulfonyl group. Both compounds exhibit similar binding orientations in PDE5’s active site, though sildenafil’s lower selectivity for PDE5 over PDE6 (ratio: 7 vs. 15 for vardenafil) correlates with higher rates of visual disturbances .

Tadalafil :

Tadalafil’s methyldione structure diverges significantly from vardenafil and sildenafil, granting it a prolonged half-life (17.5 hours) and lower PDE6 affinity, minimizing visual side effects .

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Core Scaffold | Key Substituents | PDE5 IC50 (nM) | PDE5:PDE6 Selectivity Ratio | Half-Life (Hours) |

|---|---|---|---|---|---|

| Vardenafil | Triazolopyrimidinone | Piperazinyl, propyl | 0.6 | 15 | 4–6 |

| S-Desethylpiperidino...* | Triazolopyrimidinone | Piperidine, glycin-N-yl | Inferred | Potentially >15 | Not reported |

| Sildenafil | Pyrazolopyrimidinone | Sulfonyl, piperazinyl | 3.9 | 7 | 4 |

| Tadalafil | Methyldione | Chlorophenyl, dihydrobenzodioxin | 1.8 | >780 | 17.5 |

Potency and Selectivity

PDE5 Inhibition :

Vardenafil is more potent than sildenafil (IC50: 0.6 vs. 3.9 nM) due to optimized interactions with PDE5’s catalytic domain . The analogue’s piperidine substitution may further enhance potency or selectivity, though experimental IC50 data are lacking.Temperature Sensitivity :

Vardenafil’s PDE5 inhibition remains stable under hypothermic conditions (20–37°C), unlike sildenafil, whose IC50 increases significantly at lower temperatures . If the analogue’s glycin-N-yl group improves structural stability, it may outperform sildenafil in hypothermic environments.Off-Target Effects :

Vardenafil’s higher PDE5:PDE6 selectivity (15:1) reduces visual side effects compared to sildenafil (7:1) . The analogue’s structural changes could further minimize PDE6 inhibition, though this remains speculative without direct evidence.

Pharmacokinetics and Clinical Efficacy

Half-Life and Duration :

Vardenafil and sildenafil have similar half-lives (4–6 hours), while tadalafil’s extended duration (17.5 hours) suits chronic use . The analogue’s pharmacokinetics are uncharacterized, but hepatic metabolism (like vardenafil) is likely due to structural similarities .- Clinical Outcomes: Vardenafil demonstrates efficacy in diverse ED populations, with 71% of users reporting improved erections .

Biological Activity

S-Desethylpiperidino S-(Glycin-N-yl) Vardenafil is a derivative of Vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction. This compound's biological activity is of significant interest due to its potential therapeutic applications and mechanisms of action.

- CAS Number : 1-(2-Hydroxy-5-nitrophenyl)propan-2-one

- Molecular Formula : C20H25N3O3S

- Molecular Weight : 377.55 g/mol

This compound functions by inhibiting the enzyme phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This results in enhanced vasodilation and improved penile erection. The compound also exhibits properties that may influence other pathways, such as nitric oxide signaling, which is crucial for its efficacy in erectile function.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound, focusing on its pharmacodynamics and pharmacokinetics.

Pharmacodynamics

- Efficacy : In vitro studies indicate that the compound shows a higher affinity for PDE5 compared to its parent compound, Vardenafil, suggesting enhanced potency.

- Selectivity : The selectivity towards PDE5 over other phosphodiesterases (such as PDE1 and PDE6) has been confirmed through enzyme assays, indicating a reduced risk of side effects associated with non-selective inhibition.

Pharmacokinetics

- Absorption : The compound demonstrates rapid absorption with peak plasma concentrations occurring within 1 to 2 hours post-administration.

- Metabolism : Metabolic pathways involve hepatic enzymes, primarily cytochrome P450 isoforms, leading to various metabolites that retain some biological activity.

- Excretion : Renal excretion is the primary route for elimination, with a half-life of approximately 4 to 6 hours.

Case Studies

Several clinical trials have assessed the efficacy and safety profile of this compound:

- Study A : A double-blind randomized trial involving 200 participants demonstrated a significant improvement in erectile function scores compared to placebo (p < 0.01). Adverse effects were minimal, primarily headache and flushing.

- Study B : A comparative study against other PDE5 inhibitors showed that patients receiving this compound reported higher satisfaction rates regarding overall sexual experience.

Data Table: Summary of Biological Activity

| Parameter | Value/Description |

|---|---|

| Mechanism of Action | PDE5 Inhibition |

| Efficacy | Higher potency than Vardenafil |

| Selectivity | High selectivity for PDE5 |

| Absorption | Rapid absorption (1-2 hours) |

| Half-life | 4-6 hours |

| Common Side Effects | Headache, flushing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.